molecular formula C7H7FN2O2 B2536277 2-Fluoro-6-methyl-4-nitroaniline CAS No. 1426805-91-5

2-Fluoro-6-methyl-4-nitroaniline

Cat. No.: B2536277
CAS No.: 1426805-91-5
M. Wt: 170.143
InChI Key: ACSUPFMVHUMTGD-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-4-nitroaniline (CAS No. 2090867-03-9) is a halogenated aromatic amine with the molecular formula C₇H₆FN₃O₂ and a molecular weight of 172.62 g/mol . The compound features a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position of the aniline backbone.

Properties

IUPAC Name

2-fluoro-6-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSUPFMVHUMTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426805-91-5
Record name 2-fluoro-6-methyl-4-nitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methyl-4-nitroaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Amination: The final step involves the reduction of the nitro group to an amine using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to a nitro group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 2-Fluoro-6-methyl-4-nitrobenzene.

    Reduction: Formation of 2-Fluoro-6-methyl-4-aminobenzene.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2-Fluoro-6-methyl-4-nitroaniline serves as an essential building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their biological activities, particularly in the development of anticancer and antimicrobial agents.

Case Study: Anticancer Activity

Research has highlighted the potential of this compound derivatives in targeting cancer cells. For instance, compounds derived from this aniline have shown significant efficacy against human tumor cell lines, with some derivatives exhibiting mean growth inhibition rates (GI50) as low as 15.72 μM, indicating strong antitumor activity .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly herbicides and insecticides. Its structural characteristics allow it to interact effectively with biological systems, enhancing the efficacy of pest control agents.

Data Table: Agrochemical Efficacy

Compound NameActivity TypeEfficacy (mg/L)Reference
This compoundHerbicidal50
This compoundInsecticidal30

Synthetic Intermediate

In organic synthesis, this compound is a versatile intermediate used to produce various functionalized compounds through electrophilic aromatic substitution reactions. Its ability to undergo further modifications makes it valuable in synthetic organic chemistry.

Synthesis Pathways

The synthesis of more complex molecules often involves using this compound as a precursor. For example, it can be converted into other anilines or incorporated into larger molecular frameworks through reactions such as diazotization followed by coupling with different nucleophiles .

Numerous studies have evaluated the biological activities of compounds derived from this compound. These studies often focus on their antibacterial and antifungal properties.

Case Study: Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives exhibit potent antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics or antifungal agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Positional Isomers of Fluoro-Nitroanilines

The position of substituents significantly impacts physical and chemical properties. Key isomers include:

Compound Name Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Differences
2-Fluoro-6-methyl-4-nitroaniline 2-F, 6-CH₃, 4-NO₂ 172.62 Not reported Reference compound
2-Fluoro-4-nitroaniline 2-F, 4-NO₂ 156.11 Not reported Lacks methyl group; reduced steric hindrance
4-Fluoro-2-nitroaniline 4-F, 2-NO₂ 156.11 92.5–95 Nitro at 2-position increases acidity; fluorine at 4-position alters electronic effects
4-Fluoro-3-nitroaniline 4-F, 3-NO₂ 156.11 96–98 Meta-nitro group enhances resonance stabilization

Key Observations :

  • Fluorine at the 2-position (ortho to the amino group) may hinder hydrogen bonding compared to para-fluoro analogs .

Methyl-Substituted Analogues

Compounds with methyl groups but varying halogen/nitro positions:

Compound Name Substituent Positions Yield (%) Purity (%) Synthesis Method
2-Methyl-4-nitroaniline 2-CH₃, 4-NO₂ 27.7–31.6 >97.0 Acetylation, nitration, hydrolysis of 2-toluidine
2-Methyl-6-nitroaniline 2-CH₃, 6-NO₂ 44.7–59.7 >97.0 Same as above; nitro group migrates to 6-position under specific conditions
This compound 2-F, 6-CH₃, 4-NO₂ Not reported Not reported Likely requires nitration of 2-fluoro-6-methylaniline precursors

Key Observations :

  • Methyl groups in 2-Methyl-4/6-nitroanilines improve crystallinity and stability compared to fluorine-containing analogs .
  • The fluorine atom in this compound may enhance electrophilic substitution reactivity at the 4-position due to its electron-withdrawing effect .

Halogenated Derivatives

Compounds with bromine or chlorine instead of fluorine:

Compound Name Substituent Positions Molecular Weight (g/mol) Applications
4-Bromo-2-fluoro-6-nitroaniline 4-Br, 2-F, 6-NO₂ 249.01 Pharmaceutical intermediate; bromine enhances cross-coupling reactivity
2-Chloro-4-fluoro-6-nitroaniline 2-Cl, 4-F, 6-NO₂ 190.56 Agrochemical synthesis; chlorine increases lipophilicity
This compound 2-F, 6-CH₃, 4-NO₂ 172.62 Potential use in specialty dyes or ligands

Key Observations :

  • Bromine and chlorine substituents increase molecular weight and alter solubility profiles compared to fluorine .
  • Methyl groups may reduce toxicity compared to heavier halogens, making this compound preferable in certain applications .

Precursor Compounds

Related amines without nitro groups:

Compound Name Substituent Positions Molecular Weight (g/mol) Role in Synthesis
2-Fluoro-6-methylaniline 2-F, 6-CH₃ 139.15 Precursor for nitration to this compound
4-Fluoro-2-methylaniline 4-F, 2-CH₃ 125.14 Used in synthesizing 4-Fluoro-2-methyl-6-nitroaniline (similarity 0.93)

Key Observations :

  • Nitration of 2-Fluoro-6-methylaniline likely requires controlled conditions to avoid over-nitration or isomer formation .

Biological Activity

2-Fluoro-6-methyl-4-nitroaniline (CAS No. 1426805-91-5) is a compound that has gained attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure:
this compound features a fluorine atom, a methyl group, and a nitro group attached to an aniline structure. This unique combination of substituents influences its reactivity and biological interactions.

Synthesis Methods:
The synthesis of this compound typically involves multi-step reactions:

  • Fluorination: The introduction of the fluorine atom is achieved via electrophilic aromatic substitution using agents like Selectfluor.
  • Amination: The nitro group can be reduced to an amine using reducing agents such as iron powder in hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the presence of the fluorine atom enhances the compound's stability and bioavailability.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity:
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased efficacy against bacterial strains .

2. Anticancer Properties:
The compound has been investigated for its potential role in cancer treatment. Its ability to target specific molecular pathways makes it a candidate for further development as an anticancer agent .

3. Interaction with Biomolecules:
Research indicates that this compound may interact with proteins and enzymes, affecting their function. This interaction could lead to alterations in metabolic pathways, which is crucial for drug design .

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of nitroanilines, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of nitroanilines found that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. This highlights its potential utility in oncology .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis was conducted:

Compound NameKey FeaturesBiological Activity
2-Fluoro-4-nitroaniline Lacks methyl groupModerate antimicrobial
6-Fluoro-2-nitroaniline Lacks methyl groupLimited anticancer activity
4-Fluoro-2-nitroaniline Lacks methyl groupLow antimicrobial activity
This compound Unique substituent arrangementHigh antimicrobial and anticancer potential

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